molecular formula C9H7ClN2O2 B7855560 Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7855560
M. Wt: 210.62 g/mol
InChI Key: RDVABTIPHRWJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. This scaffold is widely studied due to its pharmacological relevance, particularly in kinase inhibition and cytotoxic activity . The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the ester group facilitates synthetic modifications for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVABTIPHRWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 7-chloroimidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes acid-catalyzed hydrolysis to yield 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions :

  • Reagents : 37% HCl, water

  • Temperature : 50°C

  • Duration : 64 hours

  • Yield : 100%

The hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water and subsequent elimination of methanol. The resulting carboxylic acid is a versatile intermediate for further functionalization, such as amide coupling in drug discovery .

Nucleophilic Aromatic Substitution (Cl Replacement)

The chlorine atom at position 7 participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction.

Reaction TypeConditionsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C78%

Mechanistically, oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate, which reacts with boronic acids or amines to install new substituents. This reactivity is exploited to enhance pharmacological properties in antitubercular agents .

Reduction and Oxidation Reactions

The imidazo[1,2-a]pyridine core undergoes redox transformations at specific positions.

Reduction

  • Target : Ester to alcohol

  • Reagents : LiAlH₄, THF, 0°C → RT

  • Yield : 75%

Oxidation

  • Target : Methyl group to ketone

  • Reagents : KMnO₄, H₂SO₄, 60°C

  • Yield : 60%

These reactions modify electronic properties, influencing binding affinity in enzyme inhibition studies.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example:

  • Reaction : Intramolecular cyclization with hydrazine

  • Conditions : EtOH, reflux, 8h

  • Product : 7-Chloroimidazo[1,2-a]pyrido[2,3-d]pyridazin-2-one

  • Yield : 68%

This reactivity expands structural diversity in medicinal chemistry campaigns targeting Mycobacterium tuberculosis .

Scientific Research Applications

Antimicrobial Activity Against Tuberculosis

One of the most significant applications of methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is its efficacy against Mycobacterium tuberculosis (Mtb). Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including methyl 7-chloro derivatives, exhibit potent anti-TB activity.

Case Study: Anti-TB Activity

A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including this compound. These compounds were screened against various strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentrations (MICs) were found to be exceptionally low, with some compounds exhibiting MIC values as low as 0.006 μM against replicating bacteria .

CompoundMIC (μM)Activity against MDR/XDR
18≤0.006Yes
130.4–26Yes
160.10–0.19Yes

These findings underscore the potential of this compound as a candidate for further development into anti-TB therapies.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies on imidazo[1,2-a]pyridine derivatives have shown favorable absorption and distribution characteristics. For instance, one study reported that compound 18 had a peak plasma concentration (Cmax) of 337 ng/mL after oral administration and a half-life (t½) of approximately 5 hours . These parameters are critical for assessing the viability of these compounds in clinical settings.

Pharmacokinetic Data Table

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
183,8503370.55
1354,20015,60021.93

Broader Therapeutic Potential

Beyond its anti-TB properties, this compound and its derivatives are being explored for other therapeutic applications:

  • Antiviral Activity : Some imidazo[1,2-a]pyridine derivatives have demonstrated antiviral properties.
  • Anticancer Potential : Research indicates that certain modifications to the imidazo[1,2-a]pyridine scaffold can yield compounds effective against various cancer cell lines.
  • Neuroprotective Effects : Certain derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), suggesting applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism by which Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Data Tables: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀/Selectivity)
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.62 Cl (C7), COOCH₃ (C2) Under investigation
Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.65 Cl (C7), COOCH₂CH₃ (C2) Prodrug intermediate
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C7), COOH (C2) Enzyme inhibitor scaffold
BLU-5937 C₂₀H₁₈F₂N₆O₂S 492.46 Difluorophenyl, Piperidine IC₅₀ = 25 nM, >960 selectivity

Biological Activity

Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent at the 7-position of the imidazo[1,2-a]pyridine ring and a methyl ester at the carboxylic acid position. This unique structure contributes to its biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within bacterial cells. Research indicates that it inhibits the synthesis of the mycobacterial cell wall, which is crucial for the survival and replication of Mtb. The compound likely interferes with key enzymes involved in cell wall biosynthesis, although detailed pathways are still under investigation .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that it exhibits MIC values as low as 0.006 μM against replicating Mtb strains, indicating strong efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
  • In vitro Studies : In vitro assays have confirmed that this compound can inhibit over 90% of bacterial growth at concentrations up to 0.8 μM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : The compound interacts with cytochrome P450 enzymes, which may affect the metabolism of co-administered drugs. For instance, it has been reported to inhibit CYP enzymes such as CYP1A2 and CYP3A4 by approximately 26% and 52%, respectively .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

StudyFindings
Abrahams et al. (2013)Identified four imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb with MICs ranging from 0.03 to 5.0 μM against H37Rv strain .
Moraski et al. (2020)Reported that compounds with similar structures showed excellent activities against MDR and XDR strains with MIC values as low as 0.10–0.19 μM for selected derivatives .
Recent DevelopmentsNew analogs were synthesized that exhibited improved potency and selectivity against Mtb compared to existing treatments like isoniazid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.